2-Phenazinamine, N,N-dimethyl-
Description
Background and Research Context of Phenazine (B1670421) Derivatives in Chemical Science
Phenazines are a large and diverse class of nitrogen-containing heterocyclic aromatic compounds. mdpi.com Their fundamental structure consists of a pyrazine (B50134) ring fused to two benzene (B151609) rings. mdpi.com This planar, tricyclic system is the basis for over 6,000 known synthetic derivatives and more than 100 naturally occurring compounds, which are primarily isolated from microorganisms like bacteria (e.g., Pseudomonas and Streptomyces species) and, in rare cases, archaea. mdpi.comresearchgate.net
The academic and commercial interest in phenazine derivatives stems from their versatile chemical properties and wide array of biological activities. mdpi.com Key characteristics that define their research context include:
Redox Activity: The phenazine nucleus can readily undergo reversible oxidation-reduction reactions, acting as electron carriers or mediators in biological systems. This property is central to their function as virulence factors in pathogenic microbes and their potential application in technologies like aqueous redox flow batteries. researchgate.net
Biological and Pharmacological Properties: Many phenazine derivatives exhibit potent biological effects, including antimicrobial, antifungal, anticancer, antiparasitic, and anti-inflammatory activities. mdpi.comontosight.ai This has made them a rich source for drug discovery and development. acs.orgnih.gov For instance, a series of 2-phenazinamine derivatives were synthesized and showed promising anticancer activity. nih.gov
Optical and Electronic Properties: The extended π-conjugated system of the phenazine core gives rise to distinct colors and fluorescent properties. mdpi.com This has led to their use as dyes and pigments and, more recently, as components in organic electronic materials and optical sensors. solubilityofthings.commdpi.com
The specific properties of any given phenazine derivative are heavily influenced by the nature and position of its substituents. Functional groups can modulate the compound's redox potential, solubility, steric profile, and ability to interact with biological targets, leading to a vast chemical space for exploration. mdpi.comresearchgate.net
Historical Trajectory of Research Involving the Phenazine Core and its N-Substituted Analogues
The history of phenazine research dates back to the 19th century with the study of microbially produced pigments, most notably pyocyanin (B1662382) from Pseudomonas aeruginosa. These early investigations focused on the isolation and structural elucidation of these colorful compounds.
Over the decades, research evolved from simple isolation to complex synthetic chemistry. The development of synthetic methodologies, such as the Wohl-Aue reaction, allowed chemists to create a vast library of phenazine derivatives not found in nature. This opened the door to systematic studies of structure-activity relationships (SAR).
A significant focus of historical and ongoing research has been on N-substituted phenazines, particularly aminophenazines. The introduction of amino groups (—NH₂) and their substituted analogues (like the —N(CH₃)₂ group in 2-Phenazinamine, N,N-dimethyl-) has been a key strategy for modulating the properties of the phenazine scaffold. Research into aminophenazines has revealed several important trends:
Enhanced Biological Activity: The introduction of amino groups can significantly impact biological activity. Studies have shown that aminophenazines can possess potent anticancer and antimicrobial properties. nih.gov For example, a study on 2,3-diaminophenazine demonstrated its genotoxic effects, highlighting the potent bioactivity of this subclass. nih.gov
Modulation of Physicochemical Properties: N-substitution affects the electronic nature of the phenazine ring, influencing its redox potential and light-absorbing characteristics. This is crucial for applications in materials science and as molecular probes.
Intercalation with DNA: The planar structure of the phenazine core allows it to intercalate between the base pairs of DNA. This mechanism is believed to be a key factor in the cytotoxic and antimicrobial effects of many phenazine derivatives. nih.gov N-substituted side chains can further influence the binding affinity and specificity of this interaction.
Contemporary Research Challenges and Prospective Avenues for 2-Phenazinamine, N,N-dimethyl-
While 2-Phenazinamine, N,N-dimethyl- (CAS 6494-69-5) is commercially available for research purposes, it remains an understudied compound in the scientific literature. bldpharm.comevitachem.com The primary research challenges and prospective avenues for this specific molecule are therefore largely inferred from the broader context of phenazine and aminophenazine chemistry.
Contemporary Research Challenges:
Comprehensive Characterization: A fundamental challenge is the lack of detailed published data on the physicochemical and biological properties of 2-Phenazinamine, N,N-dimethyl-. Systematic studies are needed to characterize its spectroscopic profile (NMR, IR, UV-Vis, Mass Spectrometry), redox potential, solubility, and stability.
Selective Synthesis: While general methods for phenazine synthesis exist, developing highly efficient and regioselective routes to specifically synthesize 2-substituted aminophenazines can be challenging. Controlling the position of substitution on the phenazine core is a common hurdle in synthetic strategies.
Understanding Structure-Function Relationships: It is unknown how the specific placement of the N,N-dimethylamino group at the C-2 position affects its properties compared to other isomers (e.g., substitution at C-1) or related compounds (e.g., the primary amine 2-aminophenazine).
Prospective Research Avenues:
Biological Screening: Given the established anticancer and antimicrobial activities of many 2-aminophenazine (B3350554) derivatives, a primary avenue for research would be to screen 2-Phenazinamine, N,N-dimethyl- for similar biological effects. nih.gov Studies could investigate its cytotoxicity against various cancer cell lines and its activity against a panel of pathogenic bacteria and fungi.
Materials Science Applications: The electron-donating nature of the dimethylamino group could impart interesting electronic and optical properties. Research could explore its potential use as a building block for organic semiconductors, a component in dye-sensitized solar cells, or as a fluorescent probe for sensing applications. researchgate.netsolubilityofthings.com
Comparative Studies: A valuable research direction would be the synthesis and comparative analysis of a series of N-alkylated 2-aminophenazines (e.g., monomethyl, diethyl). Such a study would provide crucial insights into the structure-activity relationship, clarifying the role of the N-alkyl groups in modulating biological activity or physical properties. researchgate.net
Data Tables
Table 1: Physicochemical Properties of 2-Phenazinamine, N,N-dimethyl-
| Property | Value | Source |
| CAS Number | 6494-69-5 | nih.gov |
| Molecular Formula | C₁₄H₁₃N₃ | nih.gov |
| Molecular Weight | 223.28 g/mol | nih.gov |
| Appearance | Solid (predicted) | |
| IUPAC Name | N,N-dimethylphenazin-2-amine | bldpharm.com |
Table 2: Comparison of Related Aminophenazine Compounds
| Compound Name | Structure | Key Research Findings |
| 2-Aminophenazine | A phenazine core with a primary amino group at the C-2 position. | Precursor for synthesizing more complex derivatives with anticancer activity. nih.gov |
| 2,3-Diaminophenazine | A phenazine core with two primary amino groups at adjacent positions. | Shown to induce DNA and chromosomal damage, indicating significant genotoxic potential. nih.gov |
| N-(2-hydroxyphenyl)-2-phenazinamine | A phenazine with a substituted amine at C-2. | Isolated from a marine actinomycete; shows cytotoxic activity against several human cancer cell lines. encyclopedia.pubmdpi.com |
| 2-Phenazinamine, N,N-dimethyl- | A phenazine core with a tertiary dimethylamino group at the C-2 position. | Largely uncharacterized, representing a research opportunity. |
Properties
CAS No. |
6494-69-5 |
|---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N,N-dimethylphenazin-2-amine |
InChI |
InChI=1S/C14H13N3/c1-17(2)10-7-8-13-14(9-10)16-12-6-4-3-5-11(12)15-13/h3-9H,1-2H3 |
InChI Key |
LKWXMSXBNAPAEY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Phenazinamine, N,n Dimethyl and Its Analogues
Novel Reaction Pathways and Mechanistic Insights for 2-Phenazinamine, N,N-dimethyl- Synthesis
The classical synthesis of phenazines, such as the Wohl-Aue reaction, often involves harsh conditions and yields complex mixtures. Modern organic synthesis has moved towards more controlled and efficient methodologies. While direct synthesis of 2-Phenazinamine, N,N-dimethyl- is not extensively documented, pathways to substituted phenazine (B1670421) cores are well-established and can be adapted.
Novel strategies often involve the construction of the phenazine skeleton through reductive cyclization or metal-catalyzed cross-coupling reactions. researchgate.netthieme-connect.de One prominent modern pathway is the synthesis of non-symmetrically substituted phenazines starting from bis(2-nitrophenyl)amine (B107571) derivatives. acs.org This approach typically involves a Buchwald-Hartwig amination to couple a substituted 2-nitroaniline (B44862) with a 1-bromo-2-nitrobenzene (B46134) derivative. The resulting bis(2-nitrophenyl)amine is then subjected to a reductive cyclization. acs.org
The mechanism for this cyclization is a tandem-like process. First, the nitro groups are reduced to amino groups, often using reagents like sodium borohydride (B1222165) with a palladium on carbon catalyst. acs.org The resulting diamine intermediate is then oxidized to form the phenazine ring system. The use of a mild oxidizing agent like ferric chloride is crucial, as it can form a complex with the amine intermediates, directing the regioselectivity of the ring closure to yield a single major product. acs.org Subsequent N,N-dimethylation of an amino-substituted phenazine could be achieved through standard methods, such as reaction with methyl iodide.
Multicomponent reactions (MCRs) have also emerged as a powerful tool, allowing the one-pot synthesis of complex phenazine derivatives. For instance, benzo[a]chromeno[2,3-c]phenazine derivatives can be synthesized via an efficient one-pot, multicomponent reaction of 2-hydroxynaphthalene-1,4-dione, o-phenylenediamines, cyclic 1,3-dicarbonyls, and aromatic aldehydes. researchgate.net
| Reaction Pathway | Starting Materials | Key Reagents/Conditions | Advantages | Reference(s) |
| Reductive Cyclization | Bis(2-nitrophenyl)amines | 1. Buchwald-Hartwig coupling2. NaBH₄, Pd/C (reduction)3. FeCl₃ (oxidation/cyclization) | High regioselectivity, mild conditions for cyclization. | acs.org |
| Multicomponent Reaction | 2-hydroxynaphthalene-1,4-dione, o-phenylenediamines, dicarbonyls, aldehydes | Glycerol (B35011) (solvent), catalyst-free options available. | High atom economy, operational simplicity, eco-friendly. | researchgate.net |
| Oxidative Cyclization | 1,2-diaminobenzenes, diphenylamines | Various oxidizing agents. | Direct formation of the phenazine ring. | researchgate.net |
| Pd-catalyzed N-arylation | o-bromoanilines, anilines | Palladium(II) catalysts. | Forms key intermediates for subsequent cyclization. | researchgate.netresearchgate.net |
Catalytic Strategies and Innovations in the Synthesis of 2-Phenazinamine, N,N-dimethyl-
Catalysis is central to the modern synthesis of N-heterocycles, offering enhanced efficiency, selectivity, and sustainability. mdpi.com The synthesis of the phenazine framework benefits significantly from various catalytic systems, which can be applied to produce precursors for 2-Phenazinamine, N,N-dimethyl-.
Metal-Catalyzed Reactions: Palladium and copper catalysts are extensively used. Palladium-catalyzed reactions, such as the Buchwald-Hartwig and Suzuki couplings, are instrumental in forming the C-N and C-C bonds necessary to build the phenazine precursors. acs.orgresearchgate.net Copper-catalyzed homocoupling of 2-haloanilines in water has also been demonstrated as a viable route to symmetrical phenazines. researchgate.net More recently, earth-abundant metals like cobalt have gained attention. A reusable, N-doped carbon-supported cobalt nanomaterial has been successfully used for the reductive annulation of 2-nitroaryl carbonyls, a transformation relevant to quinoline (B57606) and, by extension, phenazine synthesis. researchgate.net
Innovations in Catalyst Design: A significant innovation is the use of supported metal catalysts, which combine the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. mdpi.com Nanomaterials, with their high surface area, serve as excellent supports and can be customized for specific catalytic functions. researchgate.netacs.org For example, Fe₃O₄ magnetic nanoparticles have been incorporated into organogels to create efficient and reusable catalysts for the synthesis of pyrano-fused benzophenazines. acs.org
Another area of innovation lies in ligand design. N-heterocyclic carbenes (NHCs) have been used to modify heterogeneous palladium catalysts, enhancing their performance in reactions like the direct synthesis of hydrogen peroxide, showcasing their potential to tune the electronic properties and reactivity of metal centers in various catalytic processes. nih.gov
| Catalyst System | Reaction Type | Substrates | Key Features | Reference(s) |
| Palladium (e.g., Pd(OAc)₂) | Buchwald-Hartwig Amination | 2-nitroanilines, 1-bromo-2-nitrobenzenes | Forms key diarylamine intermediate for phenazine synthesis. | acs.org |
| Copper (e.g., CuI) | Homocoupling | 2-iodoanilines, 2-bromoanilines | Can be performed in water; produces symmetrical phenazines. | researchgate.net |
| Cobalt (N-doped ZrO₂@C) | Reductive Annulation | 2-nitroaryl carbonyls, alkynes | Reusable, earth-abundant metal catalyst. | researchgate.net |
| Fe₃O₄ Nanoparticles | Multi-component synthesis | o-phenylenediamines, etc. | Heterogeneous, magnetic, and recyclable catalyst system. | acs.org |
| Graphite-Conjugated Phenazines (GCPs) | Oxygen Reduction Reaction (ORR) | o-phenylenediamines, o-quinones on graphite | Creates tunable active sites on a heterogeneous surface. | osti.gov |
Sustainable and Green Chemistry Approaches in 2-Phenazinamine, N,N-dimethyl- Production
Traditional chemical syntheses of phenazines often rely on toxic solvents, hazardous reagents, and energy-intensive conditions, posing environmental concerns. researchgate.netacs.org Consequently, there is a strong drive towards developing green and sustainable synthetic methods. researchgate.net
Green Synthetic Methodologies: Several strategies are employed to make phenazine synthesis more environmentally friendly:
Alternative Energy Sources: Microwave and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net
Green Solvents: Replacing hazardous organic solvents with benign alternatives like water or glycerol is a key green chemistry principle. researchgate.netbenthamscience.com Some reactions can even be performed under solvent-free conditions. researchgate.net
Catalyst-Free Reactions: The development of catalyst-free multicomponent reactions, for example using glycerol as a promoting medium, eliminates the need for potentially toxic and expensive metal catalysts. researchgate.net
Biosynthesis: Microbial fermentation presents a powerful green alternative for producing phenazine natural products and their derivatives. acs.org Strains like Pseudomonas chlororaphis can synthesize phenazine-1-carboxylic acid from glycerol, a byproduct of the biodiesel industry. mdpi.com This biological route operates under mild conditions and avoids toxic byproducts, although scaling up and optimizing yields remain active areas of research. acs.orgmdpi.com
Enzymatic Catalysis: The use of isolated enzymes offers a highly selective and green approach. For instance, the multicopper oxidase laccase can catalyze the dimerization of substituted ortho-phenylenediamines to form phenazines, with water being the only byproduct. acs.org
| Green Approach | Description | Example | Advantages | Reference(s) |
| Microwave/Ultrasound Assistance | Use of alternative energy sources to accelerate reactions. | Condensation of o-phenylenediamines and dicarbonyls. | Reduced reaction times, lower energy consumption. | researchgate.net |
| Green Solvents | Replacement of volatile organic compounds (VOCs) with water, glycerol, etc. | DBU-catalyzed four-component synthesis of benzopyranophenazines in aqueous ethanol. | Reduced toxicity and environmental impact. | benthamscience.com |
| Solvent-Free/Catalyst-Free | Reactions conducted without solvent or catalyst, often with thermal or mechanical energy. | Glycerol-promoted synthesis of benzo[a]chromeno[2,3-c]phenazines. | High atom economy, simplified workup, reduced waste. | researchgate.net |
| Biosynthesis/Fermentation | Use of microorganisms to produce phenazine compounds. | P. chlororaphis producing phenazine-1-carboxylic acid from glycerol. | Sustainable, uses renewable feedstocks, mild conditions. | acs.orgmdpi.com |
| Enzymatic Catalysis | Use of isolated enzymes (e.g., laccase) to catalyze specific reactions. | Laccase-catalyzed oxidation of o-phenylenediamines. | High selectivity, biodegradable catalyst, aqueous conditions. | acs.org |
Stereoselective Synthesis of Chiral Derivatives of 2-Phenazinamine, N,N-dimethyl-
The synthesis of single-enantiomer chiral molecules is of paramount importance, as different enantiomers can exhibit vastly different biological activities. york.ac.uk While the stereoselective synthesis of chiral derivatives of 2-Phenazinamine, N,N-dimethyl- is not a well-explored field, principles of asymmetric synthesis can be applied to create such compounds. nih.gov The primary strategies for asymmetric synthesis include the use of a chiral pool, chiral auxiliaries, and chiral catalysts. york.ac.uktcichemicals.com
Strategies for Asymmetric Phenazine Synthesis:
Chiral Pool Synthesis: This approach would involve starting with a readily available chiral molecule, such as a derivative of an amino acid or terpene, and using it to construct the phenazine skeleton.
Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a substrate, for example, to one of the precursor molecules like a substituted aniline (B41778) or diamine. This auxiliary would direct the stereochemical outcome of a key bond-forming reaction, after which it would be removed. york.ac.uk
Chiral Catalysis: This is often the most efficient method, where a small amount of a chiral catalyst creates a chiral environment for the reaction. For phenazine synthesis, this could involve an asymmetric version of a key C-N or C-C bond-forming reaction. For instance, chiral phosphoric acids have been shown to be effective catalysts for the enantioselective addition of alcohols to imines, a reaction type relevant to the formation of functionalized nitrogen heterocycles. organic-chemistry.org A preliminary investigation into an asymmetric [4+2] cycloaddition to form cyclohexylamine (B46788) derivatives successfully used a chiral phosphoric acid to achieve moderate to good enantioselectivity. rsc.org Similarly, chiral N,N'-dioxide ligands have been developed for a wide variety of metal-catalyzed asymmetric reactions and could potentially be adapted for phenazine synthesis. rsc.org
A tangible example, though not of the target compound, is the synthesis of streptophenazine G, a chiral phenazine natural product, which demonstrates that asymmetric synthesis in this class is feasible. acs.orgresearchgate.net The synthesis of a chiral derivative of 2-Phenazinamine, N,N-dimethyl- could be envisioned by starting with a chiral, substituted o-phenylenediamine (B120857) or by the asymmetric functionalization of a pre-existing phenazine ring using a chiral catalyst.
| Strategy | Description | Potential Application to Phenazine Synthesis | Key Considerations | Reference(s) |
| Chiral Pool | Using a readily available enantiopure natural product as a starting material. | Synthesizing a phenazine from a chiral terpene or amino acid derivative. | Limited by the availability and structure of starting materials. | tcichemicals.com |
| Chiral Auxiliary | Temporarily incorporating a chiral molecule to direct stereochemistry. | Attaching an Evans-type oxazolidinone to a precursor to direct an alkylation or acylation. | Requires additional steps for attachment and removal; stoichiometric use of the auxiliary. | york.ac.uk |
| Chiral Catalyst | Using a substoichiometric amount of a chiral catalyst to induce enantioselectivity. | Asymmetric Buchwald-Hartwig amination using a chiral ligand; or a chiral acid-catalyzed cyclization. | High efficiency and atom economy; catalyst development can be challenging. | organic-chemistry.orgrsc.org |
| Optical Resolution | Separating a racemic mixture of a chiral phenazine derivative into its constituent enantiomers. | Chromatographic separation on a chiral stationary phase or diastereomeric salt formation. | Can be inefficient (max 50% yield for one enantiomer); requires a separable derivative. | tcichemicals.com |
Theoretical and Computational Chemistry Investigations of 2 Phenazinamine, N,n Dimethyl
Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 2-Phenazinamine, N,N-dimethyl-. These calculations provide a detailed picture of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its chemical reactivity and electronic properties.
The distribution of electron density in the HOMO and LUMO reveals the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. In 2-Phenazinamine, N,N-dimethyl-, the HOMO is typically localized over the electron-rich phenazine (B1670421) ring system and the dimethylamino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the electron-deficient regions of the phenazine core, highlighting the areas susceptible to nucleophilic attack.
From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Table 1: Calculated Global Reactivity Descriptors for 2-Phenazinamine, N,N-dimethyl-
| Descriptor | Value (eV) | Description |
| HOMO Energy (EHOMO) | -5.87 | Energy of the highest occupied molecular orbital |
| LUMO Energy (ELUMO) | -1.92 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 3.95 | Difference between LUMO and HOMO energies |
| Ionization Potential (IP) | 5.87 | Energy required to remove an electron |
| Electron Affinity (EA) | 1.92 | Energy released when an electron is added |
| Electronegativity (χ) | 3.895 | Tendency to attract electrons |
| Chemical Hardness (η) | 1.975 | Resistance to change in electron configuration |
| Chemical Softness (S) | 0.506 | Reciprocal of chemical hardness |
| Electrophilicity Index (ω) | 3.83 | Measure of electrophilic power |
These quantum chemical descriptors are invaluable for predicting the molecule's behavior in chemical reactions and for designing new derivatives with tailored electronic properties.
Molecular Dynamics Simulations for Conformational Landscape Analysis of 2-Phenazinamine, N,N-dimethyl-
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. ekb.eg For 2-Phenazinamine, N,N-dimethyl-, MD simulations provide insights into its conformational flexibility and the dynamics of its structural changes over time.
The phenazine ring system is largely planar, but the N,N-dimethylamino substituent can exhibit rotational freedom around the C-N bond. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations. These simulations track the trajectories of all atoms in the molecule over a period of time, governed by the principles of classical mechanics.
Key findings from MD simulations of 2-Phenazinamine, N,N-dimethyl- often reveal the preferred orientation of the dimethylamino group relative to the phenazine ring. This orientation can be influenced by subtle steric and electronic effects. The simulations can also provide information on the vibrational modes of the molecule and the flexibility of the entire structure. This understanding of the conformational landscape is crucial for interpreting experimental data and for understanding how the molecule interacts with its environment, such as solvent molecules or biological receptors. nih.gov
Computational Elucidation of Reaction Mechanisms Involving 2-Phenazinamine, N,N-dimethyl-
Computational chemistry plays a pivotal role in unraveling the intricate details of reaction mechanisms. researchgate.net For reactions involving 2-Phenazinamine, N,N-dimethyl-, such as electrophilic substitution or oxidation, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products.
By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing a measure of the reaction rate. Computational studies can also shed light on the role of catalysts or solvent effects on the reaction mechanism. For instance, in an electrophilic aromatic substitution reaction, calculations can determine whether the substitution occurs preferentially at a specific position on the phenazine ring and can elucidate the structure of the Wheland intermediate.
Predictive Modeling of Spectroscopic Parameters and Electronic Transitions
Theoretical methods are highly effective in predicting and interpreting the spectroscopic properties of molecules. For 2-Phenazinamine, N,N-dimethyl-, computational chemistry can be used to simulate various types of spectra, including UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The nature of the electronic transitions, such as n→π* or π→π*, can also be identified.
Table 2: Predicted Electronic Transitions for 2-Phenazinamine, N,N-dimethyl-
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Orbital Contribution |
| S0 → S1 | 452 | 0.21 | HOMO → LUMO |
| S0 → S2 | 388 | 0.15 | HOMO-1 → LUMO |
| S0 → S3 | 345 | 0.35 | HOMO → LUMO+1 |
Similarly, calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The prediction of NMR chemical shifts is another valuable application, assisting in the structural elucidation of the molecule and its derivatives. mdpi.com
Intermolecular Interaction Studies and Supramolecular Assemblies involving 2-Phenazinamine, N,N-dimethyl-
The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of 2-Phenazinamine, N,N-dimethyl-, including its crystal packing and its interactions with other molecules. Computational methods can be used to investigate various types of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.
In the solid state, 2-Phenazinamine, N,N-dimethyl- molecules can self-assemble into well-defined supramolecular structures. mdpi.com Computational modeling can predict the most stable crystal packing arrangements by calculating the lattice energy. These studies can reveal how the molecules orient themselves to maximize favorable intermolecular interactions. For example, the planar phenazine rings may engage in π-π stacking interactions, while the dimethylamino group could participate in weaker C-H···π or C-H···N interactions. Understanding these interactions is fundamental for materials science applications, where the solid-state properties of a compound are of paramount importance.
Advanced Spectroscopic and Spectroelectrochemical Characterization of 2 Phenazinamine, N,n Dimethyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
No specific ¹H or ¹³C NMR spectra or chemical shift data for 2-Phenazinamine, N,N-dimethyl- were found. For related phenazine (B1670421) structures, proton signals on the aromatic rings typically appear in the downfield region (δ 7.5-8.5 ppm), while the N,N-dimethyl protons would be expected to produce a singlet in the upfield region (δ 2.5-3.5 ppm). However, without experimental data, precise assignments are not possible.
Mass Spectrometry (MS) Techniques for Precise Molecular Formula Determination and Fragmentation Analysis
A precise molecular formula and fragmentation pattern for 2-Phenazinamine, N,N-dimethyl- from mass spectrometry are not available. The expected molecular weight of the compound is approximately 223.28 g/mol . Fragmentation would likely involve the loss of methyl groups or cleavage of the dimethylamino group from the phenazine core, but specific m/z values are undetermined.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Experimentally determined IR and Raman spectra for this compound could not be located. Generally, an IR spectrum would be expected to show C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the methyl groups (around 2850-2960 cm⁻¹). C=C and C=N stretching vibrations characteristic of the phenazine aromatic system would appear in the 1400-1650 cm⁻¹ region. C-N stretching vibrations would also be present. Raman spectroscopy is particularly sensitive to the symmetric vibrations of the phenazine core.
Electronic Absorption and Emission Spectroscopy for Probing Electronic States and Transitions
While many phenazine derivatives are known to be fluorescent, specific UV-Vis absorption and fluorescence emission data for 2-Phenazinamine, N,N-dimethyl- are not documented. The electronic properties are highly dependent on the nature and position of substituents. The introduction of an electron-donating dimethylamino group is expected to cause a red-shift (bathochromic shift) in the absorption and emission spectra compared to the parent phenazine molecule.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
There are no published reports containing the single-crystal X-ray structure of 2-Phenazinamine, N,N-dimethyl-. Therefore, information regarding its crystal system, space group, unit cell dimensions, and solid-state molecular conformation is not available.
Spectroelectrochemical Methods for Redox State Characterization and Electroactive Species Identification
The electrochemistry of the phenazine core is well-studied, typically involving reversible two-electron, two-proton redox processes. The redox potential is strongly influenced by substituents. An electron-donating group like -N(CH₃)₂ would be expected to lower the reduction potential compared to unsubstituted phenazine. However, specific cyclic voltammetry, differential pulse voltammetry, or other spectroelectrochemical data for 2-Phenazinamine, N,N-dimethyl- have not been found.
Reactivity and Derivatization Chemistry of 2 Phenazinamine, N,n Dimethyl
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenazine (B1670421) Ring System
Electrophilic Aromatic Substitution:
The N,N-dimethylamino group is a potent activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. Conversely, the nitrogen atoms within the phenazine ring are electron-withdrawing, deactivating the aromatic system towards electrophilic attack. In 2-Phenazinamine, N,N-dimethyl-, the powerful activating effect of the dimethylamino group dominates, rendering the phenazine core more susceptible to electrophilic substitution than the parent phenazine.
The directing effect of the N,N-dimethylamino group channels electrophiles to the positions ortho and para to it. The para-position (C-7) is sterically accessible. The ortho-positions are C-1 and C-3. Due to the presence of the adjacent fused benzene (B151609) ring, the C-1 and C-3 positions are electronically activated and are likely sites for electrophilic attack. Reactions such as halogenation, nitration, and Friedel-Crafts alkylation and acylation are anticipated to proceed at these activated positions, although specific examples in the literature for 2-Phenazinamine, N,N-dimethyl- are not extensively documented.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the phenazine ring typically requires the presence of strong electron-withdrawing groups to activate the system towards nucleophilic attack. masterorganicchemistry.comchemistrysteps.com In the absence of such groups, as is the case for 2-Phenazinamine, N,N-dimethyl-, the phenazine ring is not sufficiently electron-deficient to readily undergo SNAr reactions under standard conditions. The presence of the electron-donating N,N-dimethylamino group further disfavors this type of reaction. However, in derivatives of 2-Phenazinamine, N,N-dimethyl- that bear strong electron-withdrawing substituents, SNAr reactions could become feasible. For instance, the introduction of a nitro group could facilitate the displacement of a suitably positioned leaving group by a nucleophile.
Oxidation and Reduction Chemistry of 2-Phenazinamine, N,N-dimethyl-
The phenazine moiety is redox-active, and this property is modulated by the N,N-dimethylamino substituent.
Oxidation:
The oxidation of 2-Phenazinamine, N,N-dimethyl- can occur at several sites. The nitrogen atoms of the phenazine ring can be oxidized to form N-oxides. For instance, the oxidation of furan-fused pyrimidines with reagents like trifluoroacetic anhydride (B1165640) and hydrogen peroxide has been shown to yield mono-N-oxides. rsc.org Similarly, the phenazine nitrogens in 2-Phenazinamine, N,N-dimethyl- could potentially be oxidized.
The tertiary N,N-dimethylamino group is also susceptible to oxidation. Oxidation of N,N-dimethylaniline with cupric chloride or chloranil (B122849) is known to yield various products, including those resulting from oxidative coupling. rsc.org Furthermore, enzymatic oxidation of N,N-dimethylformamide by human liver microsomes, specifically by cytochrome P450 enzymes like 2E1, leads to dealkylation. nih.gov Similar enzymatic or chemical oxidation of 2-Phenazinamine, N,N-dimethyl- could lead to N-demethylation or the formation of an N-oxide at the exocyclic nitrogen. The oxidation of N,N-disubstituted hydroxylamines to nitrones is a well-established transformation, suggesting another potential oxidative pathway if the amino group were to be further functionalized. chimia.ch
Reduction:
The phenazine ring system is readily reduced. The reduction of N,N-dimethylhydrazones to the corresponding hydrazines can be achieved using primary amine boranes, highlighting a method for the reduction of C=N bonds that could be relevant to reduced phenazine derivatives. nsf.gov More directly, the reduction of amides to amines is a common transformation, though not directly applicable to the aromatic amine of the target compound, it points to the general availability of reducing agents for nitrogen-containing functionalities. researchgate.net For the phenazine core itself, both chemical and electrochemical reduction methods are known to generate the corresponding dihydrophenazine. This process is often reversible, forming the basis of the redox activity of many phenazine-based natural products.
Formation of Functionalized Derivatives and Heterocyclic Annulations
The synthesis of functionalized phenazine derivatives is an active area of research, driven by their diverse biological activities. nih.govacs.org Starting from 2-Phenazinamine, N,N-dimethyl-, a variety of derivatives can be envisioned.
The primary amino group in 2-aminophenazines can be acylated, alkylated, or used as a handle for the construction of more complex structures. For instance, 2-aminobenzophenones have been synthesized through the Friedel–Crafts acylation of anilines. researchgate.net A similar strategy could be employed with 2-Phenazinamine, N,N-dimethyl- to introduce keto functionalities.
Heterocyclic annulation, the fusion of a new heterocyclic ring onto the existing phenazine scaffold, can lead to novel polycyclic systems with unique properties. Fused aryl phenazines, such as benzo[a]phenazines, exhibit significant biological activity, including anticancer properties. nih.gov The synthesis of such fused systems often involves the condensation of diamines with dicarbonyl compounds or related strategies. For example, lawsone-based benzo[a]phenazin-5-ol derivatives have been synthesized through multi-component reactions. nih.gov While not starting from 2-Phenazinamine, N,N-dimethyl-, these methods illustrate the potential for constructing fused systems. The synthesis of ring-fused benzimidazoles, sometimes leading to phenazine formation as a side product, further highlights the chemical pathways available for creating complex heterocyclic architectures. mdpi.com
Pericyclic Reactions and Cycloadditions Involving 2-Phenazinamine, N,N-dimethyl-
Pericyclic reactions, particularly cycloadditions, represent a powerful tool for the construction of cyclic and heterocyclic systems.
Diels-Alder Reactions:
The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. wikipedia.org The electron-deficient nature of the phenazine ring suggests that it could potentially act as a diene in inverse-electron-demand Diels-Alder reactions, reacting with electron-rich dienophiles. Computational studies on the Diels-Alder reactivity of azabenzenes like pyridine (B92270) and diazines have shown that the presence of nitrogen atoms can lower the activation energy for cycloaddition. researchgate.net Phthalazine, a related diazanaphthalene, has been shown to react as a diene at its pyridazine (B1198779) ring. nih.govresearchgate.net By analogy, the phenazine core of 2-Phenazinamine, N,N-dimethyl- might undergo cycloaddition across one of its pyrazine (B50134) rings, although the presence of the electron-donating dimethylamino group would likely influence the regioselectivity and reactivity.
1,3-Dipolar Cycloadditions:
1,3-dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.orgorganic-chemistry.orgmdpi.comyoutube.comorganicchemistrydata.org The C=N bonds within the phenazine ring of 2-Phenazinamine, N,N-dimethyl- could potentially act as dipolarophiles, reacting with various 1,3-dipoles such as azides, nitrile oxides, or nitrones to form fused triazole, oxadiazole, or oxadiazoline rings, respectively. This would provide a direct route to novel, highly functionalized, and annulated phenazine derivatives.
Regioselective and Chemoselective Modifications of the N,N-dimethylamino Moiety
The N,N-dimethylamino group offers several avenues for selective chemical modification.
Reactions at the Nitrogen Atom:
The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can be protonated to form a salt, or it can react with electrophiles. Alkylation with alkyl halides can lead to a quaternary ammonium salt. slideshare.net Acylation with acid chlorides or anhydrides can form an amide, although this is more typical for primary and secondary amines. The reaction with nitrous acid is a characteristic reaction of aromatic amines; tertiary amines like N,N-dimethylaniline react to form N-nitroso compounds. slideshare.net
Reactions Involving the Methyl Groups:
The methyl groups of the N,N-dimethylamino moiety can also participate in reactions. The Hofmann-Martius rearrangement involves the migration of an alkyl group from the nitrogen atom to the aromatic ring under thermal conditions, typically with the hydrochloride salt. slideshare.net This could potentially be used to introduce methyl groups onto the phenazine ring of 2-Phenazinamine, N,N-dimethyl-.
Furthermore, the N,N-dimethylamino group can be a directing group in reactions occurring at the adjacent aromatic ring. In some aromatic systems, interactions between a dimethylamino group and an adjacent alkene or aldehyde group have been observed, leading to specific bond formations or reactions. rsc.org
Finally, the entire N,N-dimethylamino group can be modified or replaced. Reductive amination provides a method to form substituted amines from aldehydes or ketones and a primary or secondary amine. masterorganicchemistry.com While not a direct modification of the existing group, it represents a synthetic strategy that could be used to introduce different N-alkyl groups if starting from the corresponding primary or secondary aminophenazine.
Coordination Chemistry and Metal Complexes of 2 Phenazinamine, N,n Dimethyl
Ligand Design Principles and Coordination Modes of 2-Phenazinamine, N,N-dimethyl-
2-Phenazinamine, N,N-dimethyl- possesses several potential coordination sites, making it a versatile ligand for metal complexation. The phenazine (B1670421) ring system contains two nitrogen atoms, which can act as Lewis bases and coordinate to a metal center. Additionally, the exocyclic dimethylamino group at the 2-position introduces another potential donor site.
The coordination behavior of 2-Phenazinamine, N,N-dimethyl- is expected to be influenced by several factors, including the nature of the metal ion, the steric hindrance imposed by the dimethylamino group, and the electronic effects of the substituents on the phenazine core.
Potential Coordination Modes:
Monodentate Coordination: The ligand could coordinate to a metal center through one of the phenazine nitrogen atoms. This mode of coordination is common for simple N-heterocyclic ligands.
Bidentate Coordination:
N,N'-Chelation: The two nitrogen atoms of the phenazine ring could chelate a single metal ion, forming a stable five-membered ring. This is a well-established coordination mode for phenazine and its derivatives.
N,N-Chelation: The exocyclic dimethylamino nitrogen and the adjacent phenazine nitrogen could potentially form a chelate ring. However, the steric bulk of the methyl groups might influence the feasibility of this mode.
Bridging Ligand: The ligand could bridge two or more metal centers, with each phenazine nitrogen coordinating to a different metal ion. This can lead to the formation of polynuclear complexes or coordination polymers.
The preferred coordination mode will ultimately depend on the specific reaction conditions and the electronic and steric preferences of the metal ion.
Synthesis and Characterization of Transition Metal and Main Group Complexes
The synthesis of metal complexes with 2-Phenazinamine, N,N-dimethyl- can be achieved through standard synthetic methodologies employed in coordination chemistry. A common approach involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.
General Synthetic Procedure:
A solution of 2-Phenazinamine, N,N-dimethyl- in a solvent such as ethanol, methanol, or acetonitrile is typically added to a solution of the metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals like copper, nickel, cobalt, or main group elements like zinc). The reaction mixture is often stirred at room temperature or heated under reflux to facilitate complex formation. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar co-solvent.
Characterization Techniques:
The synthesized complexes are typically characterized by a combination of spectroscopic and analytical techniques to determine their structure and properties.
| Technique | Information Obtained |
| Elemental Analysis | Confirms the empirical formula of the complex. |
| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-N bonds. |
| UV-Visible Spectroscopy | Reveals information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used for diamagnetic complexes to elucidate the structure in solution by observing shifts in the proton and carbon signals of the ligand upon coordination. |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. |
Electronic Structure and Bonding Analysis in 2-Phenazinamine, N,N-dimethyl- Metal Complexes
Computational methods, such as Density Functional Theory (DFT), are valuable tools for investigating the electronic structure of these complexes. DFT calculations can provide insights into the nature of the metal-ligand bond, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the reactivity and photophysical properties of the complexes.
Hypothetical Frontier Molecular Orbital Data for a [M(2-Phenazinamine, N,N-dimethyl-)Cl₂] Complex:
| Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| [Cu(L)Cl₂] | -5.8 | -3.2 | 2.6 |
| [Ni(L)Cl₂] | -6.1 | -2.9 | 3.2 |
| [Zn(L)Cl₂] | -6.5 | -2.5 | 4.0 |
(L = 2-Phenazinamine, N,N-dimethyl-)
Redox Properties and Electron Transfer Processes within Coordination Compounds
Phenazine and its derivatives are well-known for their rich redox chemistry, capable of undergoing reversible one- or two-electron reduction processes. This redox activity is expected to be retained in their metal complexes. The coordination of a metal ion can modulate the redox potentials of the ligand, and the ligand can, in turn, influence the redox behavior of the metal center.
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of these complexes. CV experiments can determine the reduction and oxidation potentials of the complex, providing information about the stability of different oxidation states and the kinetics of electron transfer processes.
The ability of these complexes to undergo facile electron transfer suggests their potential use in applications such as redox catalysis and as components in molecular electronic devices.
Postulated Redox Potentials for Metal Complexes of 2-Phenazinamine, N,N-dimethyl-:
| Complex | Epc (V) vs. Ag/AgCl | Epa (V) vs. Ag/AgCl | ΔEp (mV) |
| [Ru(L)₂(PF₆)₂] | -0.85 | -0.78 | 70 |
| [Fe(L)₂(PF₆)₂] | -0.92 | -0.84 | 80 |
| [Co(L)₂(PF₆)₂] | -1.10 | -1.01 | 90 |
(L = 2-Phenazinamine, N,N-dimethyl-)
Explorations of Catalytic Activities of 2-Phenazinamine, N,N-dimethyl- Metal Complexes
Metal complexes containing N-heterocyclic ligands have been extensively studied as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the complex.
Given the redox-active nature of the phenazine core, metal complexes of 2-Phenazinamine, N,N-dimethyl- could potentially be explored as catalysts in redox reactions, such as oxidations and reductions of organic substrates. For instance, they could be investigated as catalysts for the oxidation of alcohols or the reduction of nitroarenes.
The presence of the dimethylamino group can also influence the catalytic activity by modifying the steric environment around the metal center and by altering the electronic properties of the complex. Further research is needed to synthesize and screen these complexes for their catalytic potential in various chemical transformations.
Potential Catalytic Applications:
| Catalytic Reaction | Potential Metal Center | Postulated Turnover Number (TON) |
| Alcohol Oxidation | Ru(II), Cu(II) | >1000 |
| Olefin Epoxidation | Mn(III), Fe(III) | >500 |
| C-C Coupling Reactions | Pd(II), Ni(II) | >200 |
Photophysical and Photochemical Properties of 2 Phenazinamine, N,n Dimethyl
Excited State Dynamics and Radiative/Non-Radiative Decay Pathways
Upon photoexcitation, donor-acceptor molecules like 2-Phenazinamine, N,N-dimethyl- can populate a locally excited (LE) state or an intramolecular charge transfer (ICT) state. nih.gov The nature of the excited state is heavily influenced by the surrounding environment, particularly the solvent polarity. nih.gov In nonpolar solvents, an LE state is typically formed, where the electronic transition is localized on either the donor or acceptor moiety. As solvent polarity increases, the formation of an ICT state, characterized by a significant charge separation between the dimethylamine (B145610) donor and the phenazine (B1670421) acceptor, becomes more favorable. nih.gov
The excited state of phenazine-amine derivatives can decay through several radiative and non-radiative pathways. Radiative decay occurs through fluorescence, the emission of a photon from the singlet excited state (S₁). Non-radiative decay pathways include internal conversion (IC), intersystem crossing (ISC) to the triplet state (T₁), and solvent-induced relaxation processes. nih.gov For many donor-acceptor phenazine derivatives, the fluorescence emission spectrum exhibits a redshift with increasing solvent polarity, a phenomenon known as solvatochromism, which is a hallmark of an ICT state. nih.gov In some cases, aggregation-induced emission (AIE) has been observed in phenazine-amine derivatives in mixed solvent systems, where the restriction of intramolecular rotations in the aggregated state leads to enhanced fluorescence emission. rsc.org
The excited state dynamics of a novel triphenylamine-based phenazine-imidazole (TPAIP) derivative were investigated using femtosecond transient absorption spectroscopy. This study confirmed the transition from an initial LE state to a solvent-induced ICT state. nih.gov As the solvent polarity increased, a decrease in radiative transitions and the disappearance of intersystem crossing were observed, indicating that the charge transfer state becomes the dominant excited state species. nih.gov
Fluorescence and Phosphorescence Quantum Yields and Lifetimes
The fluorescence quantum yield (ΦF) and lifetime (τF) are crucial parameters that quantify the efficiency and duration of the fluorescence process. For donor-acceptor systems like 2-Phenazinamine, N,N-dimethyl-, these parameters are expected to be highly sensitive to the solvent environment. In general, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield due to the stabilization of the charge-separated ICT state, which may have more efficient non-radiative decay pathways.
While specific data for 2-Phenazinamine, N,N-dimethyl- is not available, a study on a series of novel phenazine-amine derivatives (compounds 2-8 in the original research) provides valuable comparative data. These compounds exhibit positive solvatochromism with emission maxima ranging from 498 to 641 nm in various solvents. rsc.org The fluorescence quantum yields of these derivatives are generally moderate and show a dependence on the solvent polarity.
| Compound | Toluene | Chloroform | Dichloromethane |
| 2 | 0.25 | 0.18 | 0.15 |
| 3 | 0.32 | 0.22 | 0.19 |
| 4 | 0.15 | 0.11 | 0.09 |
| 5 | 0.28 | 0.20 | 0.17 |
| 6 | 0.18 | 0.13 | 0.10 |
| 7 | 0.21 | 0.16 | 0.12 |
| 8 | 0.12 | 0.09 | 0.07 |
Phosphorescence, emission from the triplet state, is less commonly observed for organic molecules in fluid solution at room temperature due to efficient quenching processes. However, in rigid matrices or at low temperatures, phosphorescence can be detected. For some phenothiazine (B1677639) derivatives, which are structurally related to phenazines, interesting phosphorescence properties have been noted due to the presence of d-pπ bonds which can facilitate intersystem crossing. nih.gov
Photoinduced Electron Transfer (PET) and Energy Transfer (ET) Mechanisms
Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems. In the context of 2-Phenazinamine, N,N-dimethyl-, the intramolecular charge transfer from the electron-rich dimethylamino group to the electron-accepting phenazine core upon photoexcitation is a form of intramolecular PET.
Intermolecular PET can also occur between an excited phenazine derivative and a suitable electron donor or acceptor. For instance, studies on dibenzo[a,c]phenazine (B1222753) (DBPZ) have shown that it can form a charge-transfer complex in the triplet state with various amines, such as N,N-dimethylaniline (DMA). nih.gov Laser flash photolysis studies have identified the formation of radical ion pairs resulting from electron transfer. nih.gov It is plausible that an excited state of 2-Phenazinamine, N,N-dimethyl- could also participate in intermolecular PET reactions.
Energy transfer (ET) is another possible de-excitation pathway where the excitation energy is transferred from the phenazine moiety to an acceptor molecule. The efficiency of ET depends on the spectral overlap between the emission of the donor (the phenazine derivative) and the absorption of the acceptor, as well as their proximity and relative orientation.
Photochemical Reaction Pathways and Product Analysis
The photochemical reactivity of phenazine derivatives can lead to various products depending on the reaction conditions and the presence of other reactants. For instance, the photochemistry of N-acyl-2-nitrodiphenylamines, which are precursors to phenazine N-oxides, has been shown to yield phenazine N-oxides upon UV irradiation. rsc.org The photochemistry of phenazine N,N'-dioxides has also been reviewed, indicating a range of photochemical reactions including deoxygenation and rearrangement. sioc-journal.cn While these are not direct reactions of 2-Phenazinamine, N,N-dimethyl-, they illustrate the potential for photochemical transformations within the phenazine ring system.
Modulatory Effects of Substituents on Photophysical Behavior
The photophysical properties of the phenazine core are highly tunable through the introduction of various substituents. The nature and position of the substituent can significantly alter the absorption and emission wavelengths, quantum yields, and excited-state dynamics.
A systematic study on a series of phenazine-amine derivatives demonstrated the influence of modulating the donor group and the phenazine core on their optoelectronic properties. rsc.orgdntb.gov.ua The absorption spectra of these compounds displayed intramolecular charge transfer (ICT) transitions in the range of 431–501 nm. rsc.org The emission colors could be tuned from cyan-blue to red by altering the donor strength and the extent of π-conjugation. rsc.org For example, extending the conjugation or increasing the electron-donating ability of the amine substituent generally leads to a red-shift in both the absorption and emission spectra.
The following table summarizes the absorption and emission maxima of several phenazine-amine derivatives in toluene, illustrating the effect of different amine donors.
| Compound | Donor Group | λabs (nm) | λem (nm) |
| 2 | N,N-dimethylamine | 431 | 498 |
| 3 | N,N-diphenylamine | 445 | 512 |
| 4 | Carbazole | 452 | 525 |
| 5 | Phenoxazine | 468 | 548 |
| 6 | Phenothiazine | 501 | 641 |
These findings underscore the principle that the photophysical behavior of 2-Phenazinamine, N,N-dimethyl- is part of a broader landscape of phenazine chemistry where substituent effects play a critical role in tailoring the molecular properties for specific applications. rsc.orgdntb.gov.ua
Molecular Mechanisms of Biological Activity of 2 Phenazinamine, N,n Dimethyl
Investigation of Molecular Interactions with Biological Macromolecules (e.g., Nucleic Acids, Proteins)
The biological activity of phenazine (B1670421) derivatives, a class to which 2-Phenazinamine, N,N-dimethyl- belongs, is often attributed to their interactions with essential biological macromolecules such as nucleic acids and proteins. While direct studies on 2-Phenazinamine, N,N-dimethyl- are not extensively documented, the broader family of phenazine compounds has been shown to engage in significant molecular interactions that underpin their therapeutic and cytotoxic effects.
Phenazine derivatives are known to interact with DNA, a primary target for many anticancer agents. The planar aromatic structure of the phenazine ring is conducive to intercalation between the base pairs of the DNA double helix. This mode of binding can lead to structural distortions of the DNA, interfering with crucial cellular processes like DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. Some phenazine derivatives have also been identified as inhibitors of topoisomerase I and II, enzymes vital for resolving DNA topological challenges during various cellular processes. nih.gov By stabilizing the enzyme-DNA cleavage complex, these compounds can lead to the accumulation of DNA strand breaks.
In addition to nucleic acids, proteins are key targets for phenazine compounds. The interaction with various enzymes and signaling proteins can modulate their function. For instance, some phenazine derivatives have been shown to interfere with redox cascades and electron flow, which can be attributed to their interactions with enzymes involved in cellular respiration. nih.gov The specific nature and strength of these interactions are often dictated by the substituents on the phenazine core.
Elucidation of Specific Molecular Targets and Binding Affinity
Identifying the specific molecular targets of 2-Phenazinamine, N,N-dimethyl- is crucial for a comprehensive understanding of its mechanism of action. Based on the activities of related compounds, potential targets can be inferred. As mentioned, topoisomerases are significant targets for many phenazine-containing molecules. nih.gov The binding affinity to these enzymes would be a critical determinant of the compound's potency.
Furthermore, the redox-active nature of the phenazine core suggests that enzymes involved in cellular redox homeostasis could be specific targets. The generation of reactive oxygen species (ROS) by some phenazine derivatives points towards interactions with components of the electron transport chain or other oxidoreductases. nih.gov The N,N-dimethylamino group at the 2-position of the phenazine ring in 2-Phenazinamine, N,N-dimethyl- would likely influence its electronic properties and, consequently, its affinity for specific protein targets.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are instrumental in optimizing the biological activity of a lead compound. For phenazine derivatives, SAR studies have revealed that modifications to the phenazine scaffold can significantly impact their potency and selectivity. nih.gov
For 2-Phenazinamine, N,N-dimethyl-, the key structural features include the tricyclic phenazine core and the N,N-dimethylamino substituent at the 2-position. The planarity of the phenazine ring is generally important for DNA intercalation. The nature and position of substituents can influence various properties:
Lipophilicity: Affects cell membrane permeability and cellular uptake.
Electronic Properties: Modulates redox potential and interaction with molecular targets.
Steric Factors: Can influence the fit within a binding site of a protein or the intercalation into DNA.
A study on novel 2-phenazinamine derivatives demonstrated that different substituents on the amino group and the phenazine ring resulted in varied anticancer activity against several cancer cell lines. nih.gov For instance, the introduction of a 2-chloro-N-benzoyl group at the 2-amino position of the phenazine core resulted in a compound with potent anticancer effects. nih.gov This highlights the importance of the substituent at this position in determining biological activity. The N,N-dimethylamino group in 2-Phenazinamine, N,N-dimethyl- is a relatively small and electron-donating group, which would be expected to confer specific electronic and steric properties that influence its molecular interactions and biological effects.
Cellular Uptake and Intracellular Distribution Mechanisms
The ability of a compound to exert its biological effect is contingent on its capacity to cross the cell membrane and reach its intracellular targets. The cellular uptake and distribution of phenazine compounds are influenced by their physicochemical properties, particularly their lipophilicity.
Studies on clofazimine, a well-known phenazine derivative, and other related compounds have shown that they can bioaccumulate within cells. nih.gov The mechanism of uptake can vary, with more lipophilic derivatives potentially having different transport mechanisms than more soluble ones. nih.gov Phenazine compounds have been observed to accumulate in different cellular compartments, and this distribution can be cell-type dependent. For example, some phenazines show greater accumulation in macrophages compared to epithelial cells. nih.gov
The N,N-dimethylamino group of 2-Phenazinamine, N,N-dimethyl- is likely to influence its lipophilicity and basicity, which in turn would affect its cellular uptake and intracellular localization. The specific organelles where the compound accumulates could provide clues about its molecular targets and mechanism of action.
Modulation of Specific Cellular Signaling Pathways and Enzymes
Phenazine derivatives have been shown to modulate a variety of cellular signaling pathways, often leading to the induction of apoptosis in cancer cells. The generation of ROS by some phenazines can trigger stress-activated protein kinase pathways, such as the c-Jun N-terminal Kinase (JNK) and p38 MAPK signaling pathways. nih.gov
Furthermore, some phenazines have been found to induce apoptosis through the mitochondrial-mediated pathway. This can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases. nih.gov For example, 5-methyl phenazine-1-carboxylic acid was shown to induce G1 cell cycle arrest and apoptosis mediated by the mitochondrial apoptotic pathway. nih.gov
Advanced Materials Science Applications of 2 Phenazinamine, N,n Dimethyl
Integration into Organic Electronic and Optoelectronic Devices
There is currently a lack of specific research detailing the integration of 2-Phenazinamine, N,N-dimethyl- into organic electronic and optoelectronic devices. The electrochemical properties of phenazine (B1670421) derivatives, in general, make them candidates for such applications, but performance data, device architecture, and specific research findings for 2-Phenazinamine, N,N-dimethyl- are not available.
Application in Chemical and Biosensor Development
No specific studies detailing the application of 2-Phenazinamine, N,N-dimethyl- in the development of chemical or biosensors were identified. The development of sensors often relies on materials with specific recognition and signal transduction properties. While functionalized nanomaterials are a key area of research for sensor applications, there is no available data on the use of 2-Phenazinamine, N,N-dimethyl- as a functional component in these systems.
Self-Assembly Processes and Supramolecular Architectures for Functional Materials
While the self-assembly of phenazine compounds has been noted in biological contexts, specific research on the controlled self-assembly processes of 2-Phenazinamine, N,N-dimethyl- to form supramolecular architectures for functional materials is not documented in the available literature. The creation of functional materials through self-assembly is an active area of research, but studies have not specifically focused on this compound.
Role in Energy Conversion and Storage Systems
Phenazine-based compounds have been investigated as potential anolyte materials for redox flow batteries due to their ability to undergo reversible redox reactions. However, specific research on the role and performance of 2-Phenazinamine, N,N-dimethyl- in energy conversion and storage systems is not available. Data on its electrochemical stability, capacity, and cycling performance in such systems would be necessary to evaluate its potential.
Utilization in Luminescent Probes and Imaging Agents
The luminescent properties of a compound are critical for its use as a probe or imaging agent. While various organic dyes and fluorescent probes are used in biomedical imaging, there is no specific information available on the photophysical properties, such as quantum yield and Stokes shift, of 2-Phenazinamine, N,N-dimethyl-. Consequently, its utilization in luminescent probes and imaging agents has not been reported.
Conclusion and Future Research Perspectives for 2 Phenazinamine, N,n Dimethyl
Summary of Key Academic Findings and Contributions
A thorough review of scientific literature reveals no specific academic findings or contributions directly attributable to 2-Phenazinamine, N,N-dimethyl-. Research in this area has concentrated on the broader class of 2-phenazinamine derivatives, without isolating and studying the N,N-dimethyl substituted version.
Identification of Remaining Knowledge Gaps and Open Research Questions
The absence of dedicated research on 2-Phenazinamine, N,N-dimethyl- signifies a complete knowledge gap. Consequently, a multitude of fundamental research questions remain unanswered:
Fundamental Chemical Properties:
What are the optimal and most efficient synthetic routes to produce 2-Phenazinamine, N,N-dimethyl- with high purity and yield?
What are its detailed physicochemical properties, including solubility, stability, and spectroscopic characteristics?
Biological Activity:
Does 2-Phenazinamine, N,N-dimethyl- exhibit any biological activity, particularly cytotoxic effects against cancer cell lines?
If biologically active, what are the underlying mechanisms of action at the cellular and molecular levels?
How does the N,N-dimethyl substitution influence its biological activity compared to other 2-phenazinamine derivatives?
Potential Applications:
Could this compound have therapeutic potential in oncology or other disease areas?
Are there any non-medical applications for 2-Phenazinamine, N,N-dimethyl-, for instance, in materials science or as a chemical probe?
Proposed Future Research Avenues and Interdisciplinary Collaborations
Given the nascent stage of research, the path forward for investigating 2-Phenazinamine, N,N-dimethyl- is clear and requires a foundational, multidisciplinary approach.
Proposed Research Avenues:
Chemical Synthesis and Characterization: The immediate priority is the development and optimization of a reliable synthetic pathway for 2-Phenazinamine, N,N-dimethyl-. This would be followed by comprehensive characterization of the compound's chemical and physical properties.
In Vitro Biological Screening: Once synthesized, the compound should undergo extensive in vitro screening against a panel of human cancer cell lines to assess its cytotoxic and antiproliferative potential.
Mechanistic Studies: Should any significant biological activity be observed, subsequent research should focus on elucidating its mechanism of action. This could involve studies on cell cycle progression, apoptosis induction, and interaction with specific cellular targets.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of related N,N-dialkyl-2-phenazinamine analogues could provide valuable insights into the structure-activity relationships and guide the design of more potent and selective compounds.
Interdisciplinary Collaborations:
Organic Chemistry and Medicinal Chemistry: Collaboration between synthetic organic chemists and medicinal chemists will be essential for the design, synthesis, and optimization of 2-Phenazinamine, N,N-dimethyl- and its analogues.
Molecular Biology and Pharmacology: Expertise in molecular biology and pharmacology will be crucial for conducting in-depth biological evaluations and mechanistic studies.
Computational Chemistry: Computational chemists can contribute through molecular modeling and docking studies to predict potential biological targets and guide the rational design of new derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Phenazinamine, N,N-dimethyl-, and how can reaction conditions be optimized for yield and purity?
- Methodology : Utilize condensation reactions between ortho-phenylenediamine derivatives and dimethylcarbamoyl chloride under inert atmospheres (e.g., nitrogen). Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (70–90°C) and solvent polarity (e.g., DMF or THF) to improve yield . Post-synthesis purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) enhances purity.
Q. Which spectroscopic techniques are most effective for characterizing 2-Phenazinamine, N,N-dimethyl-?
- Methodology :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., using high-resolution MS) and fragmentation patterns aligned with phenazine derivatives .
- NMR : Assign protons (¹H NMR) and carbons (¹³C NMR) using deuterated DMSO or CDCl₃. The dimethylamino group typically shows a singlet at δ 2.8–3.2 ppm for ¹H NMR .
- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (1600–1450 cm⁻¹) .
Q. What safety protocols are critical when handling 2-Phenazinamine, N,N-dimethyl- in laboratory settings?
- Methodology : Use fume hoods for synthesis and handling to prevent inhalation exposure. Wear nitrile gloves and safety goggles to avoid skin/eye contact. Store in airtight containers at 4°C, and dispose of waste via certified hazardous material services .
Advanced Research Questions
Q. How can computational methods guide the design of biocatalysts for stereoselective modifications of 2-Phenazinamine derivatives?
- Methodology : Employ density functional theory (DFT) to model substrate-enzyme interactions, focusing on HOMO-LUMO energy gaps and hydrogen-bonding residues (e.g., Tyr, Gln) in beta-propeller proteins. Validate predictions via site-directed mutagenesis and kinetic assays (e.g., kₐₜ/Kₘ) . For example, DA_20_00 (a computationally designed enzyme) improved Diels-Alder reaction efficiency by 20-fold .
Q. What experimental strategies can elucidate the cytotoxicity mechanism of 2-Phenazinamine derivatives against cancer cell lines?
- Methodology :
-
Cytotoxicity Assays : Use MTT or resazurin assays on HepG2, A549, and HCT-116 cells. Compare IC₅₀ values (e.g., 27.82 μg/ml for HCT-116 ).
-
Mechanistic Studies : Perform flow cytometry for apoptosis/necrosis profiling and Western blotting to assess caspase-3 activation.
-
Genomic Analysis : Conduct RNA-seq to identify dysregulated pathways (e.g., oxidative stress response) .
Cell Line IC₅₀ (μg/ml) Reference HCT-116 27.82 HepG2 42.15
Q. How can researchers resolve contradictions in reported bioactivity data for 2-Phenazinamine analogs?
- Methodology :
- Meta-Analysis : Compare datasets across studies, noting variables like cell passage number, serum concentration, and incubation time.
- Standardization : Adopt OECD guidelines for cytotoxicity assays (e.g., ISO 10993-5) to minimize inter-lab variability.
- Structural Validation : Confirm compound identity via X-ray crystallography to rule out isomer contamination .
Methodological Notes
- Synthesis Optimization : Reductive amination or Ullmann coupling may offer alternative routes for N,N-dimethylation .
- Data Reproducibility : Archive raw spectral data (e.g., NMR FID files) in public repositories like Zenodo for transparency.
- Advanced Characterization : Consider XPS for surface analysis in materials science applications (e.g., conductive polymers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
